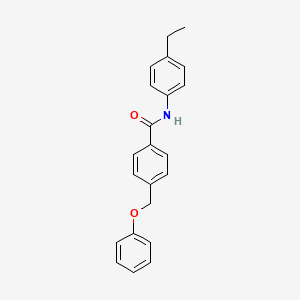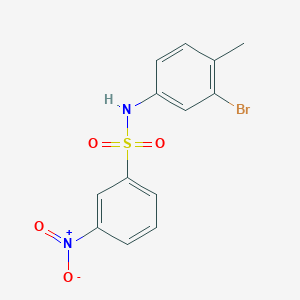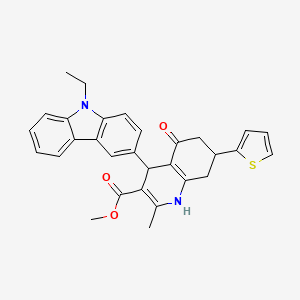![molecular formula C21H18Cl2N2O4S B4077895 N-[3-(anilinosulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4077895.png)
N-[3-(anilinosulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide
Overview
Description
N-[3-(anilinosulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide, also known as L-798,106, is a chemical compound that belongs to the class of selective COX-2 inhibitors. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
Mechanism of Action
N-[3-(anilinosulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide selectively inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. However, the exact biochemical and physiological effects of this compound are still being studied.
Advantages and Limitations for Lab Experiments
N-[3-(anilinosulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide has several advantages for lab experiments. It is a highly selective COX-2 inhibitor, which makes it a useful tool for studying the role of COX-2 in various diseases. Additionally, it has been shown to have potent anti-inflammatory and analgesic effects, which makes it a useful tool for studying the mechanisms of inflammation and pain. However, this compound also has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some experiments. Additionally, it has been shown to have some off-target effects, which may complicate the interpretation of some experiments.
Future Directions
There are several future directions for the study of N-[3-(anilinosulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide. One direction is to study its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Another direction is to study its mechanisms of action in more detail, including its effects on other signaling pathways besides COX-2. Additionally, there is a need to develop more selective and potent COX-2 inhibitors, which may have fewer off-target effects and may be more effective in treating various diseases. Finally, there is a need to study the pharmacokinetics and pharmacodynamics of this compound in more detail, which may help to optimize its use in various therapeutic applications.
Scientific Research Applications
N-[3-(anilinosulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. It has been shown to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(phenylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4S/c1-14(29-20-11-10-15(22)12-19(20)23)21(26)24-17-8-5-9-18(13-17)30(27,28)25-16-6-3-2-4-7-16/h2-14,25H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUHYYKIRWRLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-nitrobenzamide](/img/structure/B4077821.png)

![3-(benzyloxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]benzamide](/img/structure/B4077838.png)

![ethyl 1-{2-[(2-{[(2-fluorophenyl)amino]carbonyl}-4-nitrophenyl)amino]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4077852.png)
![1-[4-(3-bromophenoxy)butyl]piperazine oxalate](/img/structure/B4077856.png)
![3,4,5-triethoxy-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4077865.png)
![1-[3-(2-sec-butylphenoxy)propyl]azepane oxalate](/img/structure/B4077866.png)
![N-(tert-butyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4077873.png)

![1-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}piperazine oxalate](/img/structure/B4077899.png)
![N-allyl-N-[2-(4-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077901.png)

![N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide](/img/structure/B4077919.png)
